Dipotassium pentadecyl phosphate

Description

Overview of Alkyl Phosphate (B84403) Chemistry within Scholarly Contexts

Alkyl phosphates are esters of phosphoric acid and are integral to the structure and function of vital biological molecules such as nucleic acids and phospholipids (B1166683). organic-chemistry.org Their chemistry is defined by the presence of a hydrophilic phosphate head and a hydrophobic alkyl tail, bestowing upon them amphiphilic properties. This dual nature governs their self-assembly into structures like micelles and bilayers in aqueous environments, a behavior that is of great interest in various scientific domains. nih.gov

The reactivity and stability of the phosphate ester linkage are key aspects of their chemical profile. Phosphate esters are known for their thermodynamic instability yet kinetic stability in aqueous solutions at physiological pH, a combination that is crucial for their roles in biological energy transfer and signaling. acs.org The length and branching of the alkyl chain significantly influence the physical properties of these molecules, such as their solubility and melting point, as well as their surface activity. researchgate.netresearchgate.net In materials science, alkyl phosphates are utilized for surface modification of materials like titanium implants, where the alkyl chain length can promote better crystallization of bioactive coatings. mdpi.com

Historical Trajectories and Evolution of Research on Phosphate Esters

The study of phosphate esters dates back nearly two centuries, with their initial recognition as amphiphilic molecules. organic-chemistry.org Early research laid the groundwork for understanding their fundamental chemical properties. A significant surge in interest occurred in the mid-20th century with the elucidation of their central role in biochemistry, particularly in the structure of DNA and as energy carriers like ATP. nih.gov This era saw the development of various synthetic methods for preparing phosphate esters, driven by the need to study their biological functions. researchgate.net

More recent research has expanded into the material science applications of phosphate esters. The ability of long-chain alkyl phosphates to form self-assembled monolayers has been a subject of intense study. researchgate.net The synthesis of various metal salts of alkyl phosphates, including alkali metal derivatives, has also been an active area of research, with these compounds serving as single-source precursors for creating nano-sized ceramic phosphates. acs.org The evolution of research on phosphate esters showcases a trajectory from fundamental chemical understanding to sophisticated applications in biochemistry and materials science.

Identification of Knowledge Gaps Pertaining to Long-Chain Alkyl Phosphates

Despite the extensive body of research on alkyl phosphates, specific knowledge gaps persist, particularly concerning long-chain derivatives like Dipotassium (B57713) pentadecyl phosphate. While general synthetic methods for alkyl phosphates are well-established, detailed studies on the synthesis and characterization of specific long-chain alkali metal salts are less common in academic literature. organic-chemistry.orgmdpi.com Much of the available information on compounds such as Dipotassium pentadecyl phosphate is found in patents and commercial supplier databases rather than in peer-reviewed scientific journals. google.com

Furthermore, the influence of the precise alkyl chain length on the physicochemical properties and self-assembly behavior of dialkali metal alkyl phosphates is not fully understood. For instance, while the impact of chain length on the properties of some calcium alkyl phosphates has been investigated, similar detailed studies on potassium salts of long-chain alkyl phosphates are scarce. nih.gov This lack of specific data hinders a complete understanding of how a C15 chain, as in pentadecyl phosphate, would uniquely influence its properties compared to more commonly studied shorter or longer chain analogues. The absence of detailed structural and thermal analysis in the academic literature for this compound represents a significant void in the current knowledge base. acs.org

Rationale for Dedicated Academic Inquiry into this compound

A dedicated academic investigation into this compound is warranted for several reasons. Firstly, it would address the identified knowledge gap by providing detailed, publicly accessible data on its synthesis, purification, and physicochemical properties. This would move the understanding of this compound from the realm of industrial application to that of fundamental scientific knowledge.

Secondly, a systematic study of this compound would contribute to a more comprehensive understanding of the structure-property relationships in long-chain alkyl phosphates. By focusing on the C15 chain, researchers can elucidate the specific effects of an odd-numbered medium-to-long alkyl chain on characteristics such as critical micelle concentration, surface tension, and thermal stability. researchgate.net This knowledge is crucial for the rational design of new amphiphilic materials with tailored properties for applications in areas like drug delivery, personal care products, and advanced materials. nih.govresearchgate.net

Finally, exploring the synthesis and properties of this compound could unveil novel applications. For instance, its potential as a precursor for specific phosphate-based ceramics or as a component in specialized surfactant systems remains largely unexplored. acs.org A thorough scientific study would lay the necessary foundation for any such future technological advancements.

Data Tables

Table 1: General Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₁K₂O₄P | Inferred |

| Molecular Weight | ~384.57 g/mol | Inferred |

| General Class | Long-chain alkyl phosphate, dialkali metal salt | acs.org |

| Expected Properties | Amphiphilic, surface-active | nih.govresearchgate.net |

Note: Specific experimental data for this compound is not widely available in peer-reviewed literature. The values presented are based on general knowledge of similar long-chain alkyl phosphates.

Table 2: Potential Synthesis and Characterization Methods

| Method | Description | Relevant For |

| Phosphorylation | Reaction of 1-pentadecanol (B150567) with a phosphorylating agent such as phosphorus oxychloride or polyphosphoric acid. | Synthesis of the phosphate ester precursor. organic-chemistry.orgresearchgate.net |

| Neutralization | Treatment of the resulting pentadecyl phosphoric acid with a potassium base (e.g., potassium hydroxide) to form the dipotassium salt. | Formation of the final product. |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | To confirm the structure of the synthesized compound, including the attachment of the phosphate group and the integrity of the alkyl chain. | Structural characterization. organic-chemistry.org |

| FTIR Spectroscopy | To identify the characteristic vibrational modes of the phosphate and alkyl functional groups. | Functional group analysis. researchgate.net |

| Thermal Analysis (TGA/DSC) | To determine the thermal stability and decomposition profile of the compound. | Property characterization. acs.org |

| Tensiometry | To measure the surface tension of its aqueous solutions and determine the critical micelle concentration (CMC). | Characterization of surface activity. researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

99948-84-2 |

|---|---|

Molecular Formula |

C15H31K2O4P |

Molecular Weight |

384.57 g/mol |

IUPAC Name |

dipotassium;pentadecyl phosphate |

InChI |

InChI=1S/C15H33O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;;/h2-15H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

MQYUJGGCLVBWLF-UHFFFAOYSA-L |

Canonical SMILES |

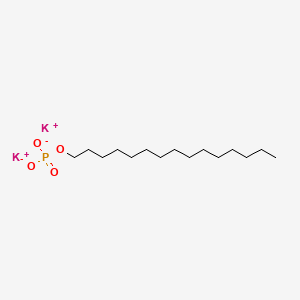

CCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dipotassium Pentadecyl Phosphate

Established Synthetic Pathways for Alkyl Phosphates Applicable to Pentadecyl Analogues

The synthesis of dialkyl phosphates, including the pentadecyl variant, has traditionally relied on robust and well-documented chemical reactions. These methods, while effective, often involve harsh reagents and conditions.

Esterification Reactions with Phosphoric Acid Precursors

Direct esterification of alcohols with phosphoric acid derivatives is a fundamental approach to forming phosphate (B84403) esters. The reaction of a fatty alcohol like pentadecanol with ortho-phosphoric acid can proceed to an equilibrium, but the reaction rate decreases with longer alkyl chains. google.com To drive the reaction towards the desired product, a water-entraining agent and a substoichiometric amount of a basic compound are often employed. google.com

Another common precursor is phosphorus pentoxide (P2O5). The reaction of fatty alcohols with P2O5 is a widely used industrial process for producing a mixture of mono- and dialkyl phosphates. elpub.ru The molar ratio of the alcohol to P2O5 can be adjusted to influence the ratio of mono- to diesters in the final product. elpub.ru For instance, a molar ratio of 2:1:1 for fatty alcohol, P2O5, and water is often used to favor the formation of the monoester. researchgate.net

A patent describes a process for the direct esterification of o-phosphoric acid with aliphatic fatty alcohols in the presence of a basic inorganic or organic compound and a water-entraining agent. google.com This method allows for the production of di- and trialkyl esters in high yields. google.com

Table 1: Comparison of Esterification Precursors

| Precursor | Key Features | Common Conditions | Typical Products |

|---|---|---|---|

| o-Phosphoric Acid | Equilibrium-limited reaction, requires water removal. google.com | Heating with a water-entraining agent and a basic catalyst. google.com | Mono-, di-, and trialkyl phosphates. google.com |

| Phosphorus Pentoxide (P2O5) | Highly reactive, produces a mixture of esters. elpub.ru | Reaction with alcohol, often with controlled temperature. epo.org | Mixture of mono- and dialkyl phosphates. elpub.ru |

Approaches Utilizing Phosphorus Oxychloride Intermediates

Phosphorus oxychloride (POCl3) is a highly reactive phosphorylating agent frequently used for the synthesis of dialkyl phosphates. organic-chemistry.orgthieme-connect.com A common method involves reacting POCl3 with a primary alcohol in the presence of a base, such as triethylamine (B128534), in a suitable solvent like toluene. organic-chemistry.orgthieme-connect.com This is followed by hydrolysis to yield the dialkyl phosphate. organic-chemistry.org This two-step process is advantageous as it can produce high-purity dialkyl phosphates, substantially free from trialkyl phosphate impurities. organic-chemistry.orgthieme-connect.com

The reaction is typically carried out by slowly adding a mixture of the alcohol and triethylamine to a solution of POCl3, keeping the temperature controlled to prevent side reactions. thieme-connect.com After the initial reaction, the mixture is filtered, and the resulting dialkyl chlorophosphate is hydrolyzed with steam. thieme-connect.com This method has been shown to be effective for a variety of long-chain primary alcohols, achieving high yields. organic-chemistry.org However, it is generally not suitable for secondary or tertiary alcohols, which tend to produce low or no yield. organic-chemistry.org

A study detailed a procedure where phosphorus oxychloride is reacted with 1.8 equivalents of a primary alcohol and 1.8 equivalents of triethylamine in toluene, followed by steam hydrolysis, resulting in good yields of dialkyl phosphates. thieme-connect.com

Table 2: Key Steps in Phosphorus Oxychloride Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1. Phosphorylation | Reaction of the alcohol with POCl3 to form a dialkyl chlorophosphate intermediate. thieme-connect.com | Phosphorus oxychloride, Pentadecanol, Triethylamine, Toluene. organic-chemistry.orgthieme-connect.com |

| 2. Hydrolysis | Conversion of the chlorophosphate intermediate to the final dialkyl phosphate. organic-chemistry.orgthieme-connect.com | Steam or water. organic-chemistry.orgthieme-connect.com |

Microwave-Assisted Synthesis in Alkyl Phosphate Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times and often improving yields compared to conventional heating methods. nih.gov In the context of alkyl phosphate synthesis, microwave irradiation can be applied to the esterification of phosphonic acid derivatives. researchgate.netnih.gov

For example, monoalkyl phosphonic derivatives can be converted to dialkyl alkylphosphonates by reacting them with alkyl halides in the presence of a base like triethylamine under solvent-free microwave conditions. researchgate.netnih.gov While this specific example relates to phosphonates, the principle of using microwave energy to accelerate phosphorylation reactions is applicable to the synthesis of phosphates as well. nih.gov Research on microwave-assisted synthesis of long-chain alkyl glucopyranosides has demonstrated the efficiency of this technique, with controlled yields and reaction times of only a few minutes. nih.gov The application of microwave technology to the synthesis of dipotassium (B57713) pentadecyl phosphate could offer a more rapid and efficient alternative to traditional heating methods.

Novel Synthetic Approaches and Sustainable Production Routes

In response to the growing demand for environmentally friendly chemical processes, research has focused on developing novel and sustainable methods for synthesizing alkyl phosphates.

Enzymatic and Biocatalytic Synthesis Considerations

Enzymatic and biocatalytic methods offer a green alternative to traditional chemical synthesis. These approaches utilize enzymes, such as phosphotransferases, to catalyze the phosphorylation of alcohols. nih.gov The biosynthesis of 1-alkyl-sn-glycero-3-phosphate, for instance, has been shown to occur via an ATP:1-alkyl-sn-glycerol phosphotransferase. nih.gov

The use of enzymes can offer high selectivity and milder reaction conditions compared to conventional chemical methods. nih.gov Phosphates can be strategically placed on molecules to direct biological pathways or to aid in purification, and then removed enzymatically. nih.gov While specific enzymatic routes for dipotassium pentadecyl phosphate are not extensively documented, the principles of biocatalytic phosphorylation of long-chain alcohols are a promising area for future development.

Design of Green Chemistry Protocols for Phosphate Esterification

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of phosphate esterification, this involves exploring alternative reagents and reaction conditions.

One approach is the use of more atom-efficient phosphorylating agents. For example, the catalytic transesterification of enol phosphates, such as isopropenyl phosphate, has been investigated. nih.gov This reaction proceeds with a catalytic base and generates acetone (B3395972) as the only by-product, offering excellent atom economy. nih.gov

Another green approach involves using solid acid catalysts, such as niobium phosphate, for the esterification of fatty acids with alcohols. researchgate.net Niobium phosphate has been shown to be an active and reusable catalyst for the esterification of lauric acid with butanol. researchgate.net While this example focuses on the esterification of a carboxylic acid, the use of solid acid catalysts could potentially be adapted for the direct esterification of alcohols with phosphoric acid, reducing the need for corrosive liquid acids and simplifying catalyst recovery.

The development of such green protocols for the synthesis of this compound would not only be environmentally beneficial but could also lead to more cost-effective and safer production processes.

Controlled Derivatization and Structural Modification of the Pentadecyl Moiety

The pentadecyl group in this compound is not merely a passive lipophilic tail; it is a versatile scaffold that can be chemically modified to fine-tune the molecule's physicochemical properties and biological interactions. Controlled derivatization of this fifteen-carbon chain allows researchers to systematically investigate structure-activity relationships and develop analogues with tailored functionalities. The primary strategies for this modification involve altering the alkyl chain's length and branching, or introducing specific functional groups for targeted applications.

Strategies for Altering Alkyl Chain Length and Branching

The length and branching of the alkyl chain are critical determinants of a phosphate ester's behavior, influencing properties such as its lipophilicity, critical micelle concentration, and ability to self-assemble. researchgate.net The synthetic route to this compound and its analogues typically involves the phosphorylation of a corresponding alcohol. organic-chemistry.org This provides a straightforward method for modifying the alkyl moiety by simply using a different alcohol as the starting material.

To alter the chain length, a homologous series of linear primary alcohols can be used in place of 1-pentadecanol (B150567). For instance, employing 1-tetradecanol (B3432657) (C14) or 1-hexadecanol (B1195841) (C16) in the phosphorylation reaction will yield the corresponding dipotassium tetradecyl phosphate or dipotassium hexadecyl phosphate, respectively. This systematic variation allows for the precise tuning of the molecule's hydrophobic character. The van der Waals forces between longer alkyl chains are stronger, which can lead to more ordered and densely packed molecular assemblies. researchgate.net

Introducing branching to the alkyl chain is another key strategy to modify the molecule's steric profile and packing behavior. researchgate.net Instead of a linear alcohol, a branched-chain isomer, such as 13-methyl-1-tetradecanol, can be used as the precursor. Moving the branching point along the chain can influence the molecule's ability to form tight, crystalline structures, which can be crucial for applications involving self-assembled monolayers or membrane interactions. researchgate.net The synthesis generally proceeds via the reaction of the chosen primary alcohol with a phosphorylating agent like phosphorus oxychloride in the presence of a base, followed by hydrolysis and neutralization with potassium hydroxide (B78521) to yield the final dipotassium salt. organic-chemistry.orgsciencemadness.org

The table below illustrates how the choice of precursor alcohol dictates the final structure of the alkyl phosphate moiety.

Table 1: Precursor Alcohols for Modifying Alkyl Chain Structure

| Precursor Alcohol | Chemical Formula of Alcohol | Resulting Alkyl Moiety | Structural Feature |

|---|---|---|---|

| 1-Tetradecanol | C₁₄H₃₀O | Tetradecyl | Shorter Chain (C14) |

| 1-Pentadecanol | C₁₅H₃₂O | Pentadecyl | Standard Chain (C15) |

| 1-Hexadecanol | C₁₆H₃₄O | Hexadecyl | Longer Chain (C16) |

| 13-Methyl-1-tetradecanol | C₁₅H₃₂O | 13-Methyltetradecyl | Branched Chain (C15) |

Introduction of Functional Groups for Targeted Research Applications

Introducing functional groups onto the pentadecyl chain transforms the molecule into a multifunctional tool for advanced research applications. This derivatization can be achieved by employing a long-chain alcohol that already contains the desired functionality, although protection of the functional group may be necessary during the phosphorylation step. google.com The terminal position of the alkyl chain is a common site for functionalization, allowing the functional group to be exposed and accessible for further reactions or interactions.

For example, a terminal hydroxyl group can be introduced by using a diol like 1,15-pentadecanediol (B13463) as the starting material. The resulting hydroxyl-terminated alkyl phosphate could then be used for further conjugation or to alter the hydrophilic-lipophilic balance of the molecule. Similarly, starting with an ω-amino alcohol would yield a phosphate with a terminal amine group, which could be used to attach pH-sensitive probes or to interact with biological targets. google.com

Other functionalities can be introduced for specific applications:

Halogens (e.g., F, Br, I): A terminal bromide or iodide can serve as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the attachment of more complex moieties.

Azides (-N₃): An azide-terminated alkyl chain is an ideal substrate for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific conjugation of the phosphate to other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or drug molecules.

Alkynes (-C≡CH): A terminal alkyne serves as the complementary reactive partner for azide-functionalized molecules in click chemistry reactions.

The strategic introduction of these groups provides a powerful platform for creating sophisticated molecular probes and conjugates for a wide range of scientific investigations.

Table 2: Examples of Functionalized Precursors and Their Applications

| Functionalized Precursor Alcohol | Introduced Functional Group | Potential Research Application |

|---|---|---|

| 15-Azido-1-pentadecanol | Azide (-N₃) | Conjugation to alkyne-modified proteins or surfaces via click chemistry. |

| 15-Bromo-1-pentadecanol | Halogen (Bromine) | Substrate for nucleophilic substitution to attach reporter groups. |

| Pentadec-14-yn-1-ol | Alkyne (-C≡CH) | Conjugation to azide-modified biomolecules. |

| 15-Amino-1-pentadecanol | Amine (-NH₂) | Attachment of pH-sensitive dyes; altering surface charge. |

Theoretical and Computational Investigations of Dipotassium Pentadecyl Phosphate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a window into the dynamic behavior of molecules, providing insights that are often difficult to obtain through experimental methods alone. For dipotassium (B57713) pentadecyl phosphate (B84403), these studies are crucial for understanding its conformational preferences, interfacial behavior, and self-assembly phenomena.

Conformational Analysis of the Pentadecyl Phosphate Anion

The pentadecyl phosphate anion, the core of the dipotassium salt, possesses a long and flexible alkyl chain. Its conformational landscape is vast, with numerous possible arrangements of the carbon-carbon bonds. Computational studies, often employing methods like Monte Carlo simulations, are used to explore these conformations and determine their relative energies.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at interfaces, such as the air-water or a solid-liquid interface. nih.govrsc.org For an amphiphilic molecule like dipotassium pentadecyl phosphate, understanding its behavior at these interfaces is key to its applications. MD simulations can track the movement of each atom in the system over time, providing a detailed picture of how the molecules orient themselves and interact with their surroundings. nih.gov

Simulations of long-chain alkyl phosphates at interfaces reveal the formation of ordered monolayers. capes.gov.br The hydrophobic pentadecyl tails tend to align away from the aqueous phase, while the hydrophilic potassium phosphate head groups remain in contact with water. The degree of ordering and packing density within these monolayers is influenced by the length of the alkyl chain, with longer chains generally leading to more crystalline-like structures. capes.gov.br MD simulations can quantify parameters such as the tilt angle of the alkyl chains with respect to the surface normal, providing a measure of the packing efficiency. capes.gov.br

Prediction of Self-Assembly and Aggregation Phenomena

One of the most fascinating aspects of amphiphilic molecules is their ability to self-assemble into larger, organized structures in solution. nih.gov For this compound, this can include the formation of micelles, bilayers, and vesicles. Computational models can predict the critical micelle concentration (CMC), the concentration at which self-assembly begins, and the morphology of the resulting aggregates. acs.orgnih.gov

Coarse-grained molecular dynamics simulations, which simplify the representation of the molecule to focus on larger-scale phenomena, are particularly useful for studying self-assembly. nih.gov These simulations can model the aggregation of many molecules over longer timescales, revealing the thermodynamic driving forces and kinetic pathways of vesicle formation and other aggregation processes. nih.govnih.gov The interplay of hydrophobic interactions between the pentadecyl tails and electrostatic interactions between the phosphate head groups and the potassium counter-ions is a key factor in determining the final structure of the self-assembled aggregates. nih.gov

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide a detailed understanding of the electronic structure of molecules, which is fundamental to their chemical properties and reactivity. mdpi.com For this compound, these calculations can elucidate reaction mechanisms and predict spectroscopic properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse of computational chemistry for studying the electronic structure and reactivity of molecules. rsc.orgresearchgate.netresearchgate.net DFT calculations can be used to model the potential energy surface of a chemical reaction, identifying transition states and determining activation energies. This information is invaluable for understanding the mechanisms of reactions involving the phosphate group, such as hydrolysis or esterification. organic-chemistry.org

For instance, DFT calculations can be employed to study the interaction of the pentadecyl phosphate anion with other molecules or surfaces. researchgate.netmassey.ac.nz By calculating properties such as charge distribution and molecular electrostatic potential, researchers can predict how the molecule will interact with its environment, providing insights into its catalytic activity or its role as a surfactant. ijcce.ac.ir

Table 1: Representative Data from DFT Calculations on Related Phosphate Systems

| Calculated Property | Value | Significance |

| HOMO-LUMO Gap | ~3-5 eV | Indicates chemical reactivity and electronic transitions. ijcce.ac.ir |

| Partial Atomic Charges | Varies across molecule | Reveals sites susceptible to electrophilic or nucleophilic attack. rsc.org |

| Bond Dissociation Energies | Specific to each bond | Predicts the likelihood of bond cleavage in chemical reactions. |

Note: The values presented are illustrative and depend on the specific computational method and model system used. Data is based on general findings for similar organophosphate compounds.

Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govcheminfo.org These predictions can be used to interpret experimental spectra and to identify the presence of specific functional groups and conformations. researchgate.netyoutube.com

By calculating the vibrational frequencies of the molecule, researchers can generate a theoretical IR spectrum. arxiv.orgfrontiersin.org The positions and intensities of the peaks in the calculated spectrum can be compared with experimental data to confirm the structure of the molecule and to study the effects of intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the characteristic P-O stretching vibrations in the IR spectrum are sensitive to the chemical environment of the phosphate group. researchgate.net

Similarly, quantum chemical methods can predict the chemical shifts in NMR spectra. nih.gov The calculated ¹³C and ³¹P NMR chemical shifts for this compound can aid in the structural elucidation and characterization of the compound and its aggregates. organic-chemistry.org

Table 2: Predicted Spectroscopic Data for Alkyl Phosphates

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |

| IR Spectroscopy | P-O Asymmetric Stretch | ~1150-1200 cm⁻¹ |

| IR Spectroscopy | P-O Symmetric Stretch | ~1075-1100 cm⁻¹ |

| ³¹P NMR Spectroscopy | Phosphate Group | Varies with environment |

| ¹³C NMR Spectroscopy | Alkyl Chain Carbons | ~10-40 ppm |

Note: These are approximate ranges based on general knowledge of alkyl phosphates and can be refined by specific quantum chemical calculations for this compound. researchgate.net

Elucidation of Active Sites and Interaction Potentials

The concept of an "active site" for a surfactant molecule like this compound differs from the well-defined active site of an enzyme. wikipedia.org For surfactants, the entire molecule can be considered active, with distinct regions—the hydrophilic head and the hydrophobic tail—dictating its interactions with its environment. nih.govyoutube.com Computational models and theoretical considerations for similar long-chain alkyl phosphates help to elucidate the interaction potentials of these regions.

The primary "active sites" of this compound are its constituent parts: the negatively charged phosphate headgroup with its associated potassium counter-ions and the long, nonpolar pentadecyl tail.

The hydrophilic phosphate headgroup is the primary locus of strong electrostatic and hydrogen-bonding interactions. creative-proteomics.comlibretexts.org The phosphate group (PO₄³⁻) is negatively charged and interacts strongly with polar molecules like water and with the potassium (K⁺) counter-ions. nih.gov These interactions are crucial for the water solubility of the compound. The orientation and behavior of the phosphate headgroup can be sensitive to the electrostatic environment of the membrane or interface it is near. nih.gov

The hydrophobic pentadecyl tail , a 15-carbon alkyl chain, is characterized by its van der Waals interactions. This nonpolar chain is repelled by water, a phenomenon known as the hydrophobic effect, which is a primary driving force for the self-assembly of surfactant molecules into structures like micelles and bilayers. quora.com

Theoretical models can predict the interaction potentials between this compound and various chemical environments. These models would calculate the energies of interaction, including:

Electrostatic interactions: Between the charged phosphate group, the potassium ions, and polar molecules.

Van der Waals forces: Between the alkyl chains of neighboring molecules.

Hydrogen bonding: Between the phosphate oxygen atoms and hydrogen-donating species.

Computational simulations, such as molecular dynamics, can model the dynamic behavior of these molecules in solution, showing how they aggregate and orient themselves at interfaces to minimize unfavorable interactions and maximize favorable ones.

Structure-Activity Relationship (SAR) Elucidation for Alkyl Phosphate Series

The structure-activity relationship (SAR) for a series of compounds aims to identify how specific structural features influence their biological or chemical activity. nih.gov For the alkyl phosphate series, the primary structural variables are the length of the alkyl chain and the nature of the headgroup, which significantly impact their physicochemical properties and, consequently, their activity as surfactants. acs.orgresearchgate.net

The "activity" of a surfactant like this compound is often related to its ability to reduce surface tension, form micelles, and interact with surfaces. The key parameters in SAR studies for surfactants include the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a measure of the surfactant's efficiency.

Influence of Alkyl Chain Length:

For a homologous series of alkyl phosphates, the length of the alkyl chain is a critical determinant of surfactant properties. Generally, as the length of the hydrophobic alkyl chain increases, the following trends are observed:

Increased Hydrophobicity: Longer chains lead to a greater tendency for the molecule to avoid water.

Decreased Critical Micelle Concentration (CMC): A lower concentration of surfactant is needed to form micelles because the increased hydrophobicity drives aggregation more strongly.

Decreased Water Solubility: Longer-chain surfactants are generally less soluble in water.

Higher Packing Density: In self-assembled monolayers, alkyl phosphates with longer chains (exceeding 15 carbons) tend to form more ordered and densely packed structures. researchgate.net

The following table illustrates the conceptual relationship between alkyl chain length and surfactant properties for a series of potassium alkyl phosphates.

| Alkyl Chain Length | Compound Name | Predicted Critical Micelle Concentration (CMC) | Predicted Surface Activity |

| 12 | Dipotassium Dodecyl Phosphate | Higher | Lower |

| 15 | This compound | Intermediate | Intermediate |

| 18 | Dipotassium Octadecyl Phosphate | Lower | Higher |

This table is illustrative and based on general trends for alkyl phosphate surfactants. Specific experimental values for these exact compounds may vary.

Influence of the Headgroup:

The phosphate headgroup also plays a crucial role. The presence of two potassium ions indicates a dibasic phosphate, which will have different solubility and interaction potentials compared to a monobasic (monopotassium) phosphate. The size and hydration sphere of the headgroup influence how closely the surfactant molecules can pack together, affecting the geometry of the resulting micelles or bilayers.

Advanced Analytical Methodologies for Characterization and Quantification of Dipotassium Pentadecyl Phosphate

Chromatographic Separation Techniques

Chromatography is essential for isolating dipotassium (B57713) pentadecyl phosphate (B84403) from raw materials, reaction byproducts, and formulation matrices. The choice of technique is dictated by the specific analytical goal, whether it is separation of the intact molecule or quantification of its constituent parts.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, long-chain alkyl phosphates. Given that dipotassium pentadecyl phosphate lacks a significant UV chromophore, standard UV detectors are often inadequate. Therefore, specialized detection methods are required.

Separation Modes:

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The long pentadecyl chain provides strong retention on the column. A gradient elution, typically with a mobile phase consisting of acetonitrile (B52724) and water, is used to elute the compound. sielc.com

Ion-Pair Chromatography (IPC): To improve peak shape and retention control of the anionic phosphate, an ion-pairing reagent is added to the mobile phase. technologynetworks.com For anionic analytes like this compound, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) hydroxide (B78521) or a small alkyl amine (e.g., propylamine, diethylamine) can be used. technologynetworks.comnih.gov This reagent forms a neutral, hydrophobic ion pair with the analyte, enhancing its interaction with the reversed-phase column. shimadzu.com

Specialized Detectors:

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are independent of the analyte's optical properties. sielc.comthermofisher.com They work by nebulizing the mobile phase, evaporating the solvent, and measuring the light scattered by the remaining non-volatile analyte particles. They are well-suited for gradient elution and are a primary choice for quantifying surfactants like alkyl phosphates. americanlaboratory.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. alfachemic.com Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting the deprotonated phosphate anion. cdc.gov

Suppressed Conductivity Detection: This can be used in the context of mobile-phase ion chromatography (MPIC), where the separation occurs on a reversed-phase column but detection is achieved via conductivity after the mobile phase ions have been removed by a suppressor. thermofisher.com

| Parameter | Typical Conditions for HPLC Analysis |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) sielc.com; Specialty surfactant columns (e.g., Acclaim® Surfactant) americanlaboratory.com |

| Mobile Phase | Gradient of Acetonitrile/Water sielc.com, often with additives like ammonium (B1175870) formate (B1220265) or acetic acid americanlaboratory.com |

| Ion-Pair Reagent (optional) | Tetrabutylammonium salts or smaller alkylamines (e.g., propylamine) nih.govshimadzu.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | ELSD, CAD, MS (ESI negative mode) thermofisher.comcdc.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is suitable only for thermally stable and volatile compounds. This compound, being a salt with a long alkyl chain, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert the polar phosphate group into a more volatile and thermally stable form before GC analysis. digitaloceanspaces.com

Derivatization Process: The most common approach is to convert the phosphate salt into a volatile ester.

Silylation: This is a widely used method where the acidic protons of the phosphate group are replaced with trimethylsilyl (B98337) (TMS) groups. rsc.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. digitaloceanspaces.comresearchgate.net The resulting TMS ester is significantly more volatile and amenable to GC analysis. rsc.org

Alkylation/Esterification: Another approach involves esterification using reagents like diazomethane (B1218177) or other diazoalkanes to form methyl or other alkyl esters. osti.gov Benzylation using reagents like 3-benzyl-1-p-tolyltriazene can also be employed to create volatile benzyl (B1604629) esters. d-nb.info

GC Analysis: Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is commonly used. d-nb.info

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for phosphorus-containing compounds. ualberta.ca Time-of-flight mass spectrometry (TOF-MS) provides high-resolution mass data for structural confirmation of the derivative. nih.gov

| Parameter | Typical Conditions for GC Analysis of Derivatives |

|---|---|

| Derivatization Agent | BSTFA (for silylation) digitaloceanspaces.com; Diazomethane (for methylation) osti.gov; 3-benzyl-1-p-tolyltriazene (for benzylation) d-nb.info |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) d-nb.info |

| Injection Mode | Splitless or Programmable Temperature Vaporization (PTV) sci-hub.se |

| Detector | FID, NPD, MS (TOF or Quadrupole) ualberta.canih.gov |

Ion Chromatography (IC) for Phosphate Species Quantification

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. It is particularly well-suited for the direct quantification of the phosphate anion. thermofisher.com This method can be used to determine the total phosphate content or to separate different phosphate species. nih.gov For a compound like this compound, IC can be used to quantify the phosphate moiety, often after a digestion step to convert the organophosphate into inorganic orthophosphate. Alternatively, methods can be developed to separate the alkyl phosphate anion itself.

Methodology:

Separation: The separation is achieved on an anion-exchange column (e.g., Dionex IonPac™ AS11 or AS16). thermofisher.comnih.gov A hydroxide or carbonate/bicarbonate eluent gradient is typically used to elute the anions from the column. thermofisher.comtheanalyticalscientist.com

Detection: The most common detection method is suppressed conductivity . thermofisher.comtheanalyticalscientist.com A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to sensitive and selective detection of anions like phosphate. thermofisher.com

Hyphenation with ICP-MS: For ultimate sensitivity and element-specific detection, IC can be coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS). nih.govthermofisher.com The ICP-MS can be set to monitor for phosphorus (m/z 31), providing highly specific quantification of phosphorus-containing species as they elute from the IC column. thermofisher.comnih.gov

This method is invaluable for quality control, allowing for precise measurement of the active phosphate component and for monitoring potential inorganic phosphate impurities. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural determination of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule.

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is highly sensitive and provides a direct window into the chemical environment of the phosphorus atom. huji.ac.il For a dialkyl phosphate ester, the ³¹P chemical shift typically appears in a characteristic region, distinct from other phosphorus species like phosphonates or inorganic phosphate. oxinst.com The chemical shift for phosphate esters is generally found in the range of approximately -5 to +5 ppm relative to the standard 85% H₃PO₄. nih.gov The presence of a single, sharp resonance in the ³¹P{¹H} (proton-decoupled) spectrum would confirm the purity of the phosphate environment.

¹H NMR: This spectrum provides detailed information about the pentadecyl alkyl chain. The terminal methyl group (CH₃) would appear as a triplet around 0.8-0.9 ppm. The long chain of methylene (B1212753) groups (-(CH₂)₁₃-) would produce a large, complex multiplet signal around 1.2-1.4 ppm. The methylene group adjacent to the phosphate ester oxygen (-CH₂-O-P) is deshielded and would appear further downfield, typically as a multiplet around 3.8-4.2 ppm, showing coupling to both the adjacent methylene group and the phosphorus atom. huji.ac.il

¹³C NMR: This spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. The signals for the long alkyl chain would be found in the aliphatic region (approx. 14-35 ppm), while the carbon atom bonded to the phosphate oxygen (-CH₂-O-P) would be shifted downfield to around 65-70 ppm due to the electronegative oxygen.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire pentadecyl chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. nih.gov

The primary vibrational modes of interest are:

P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band. In ionic phosphate esters, this band is typically found in the region of 1250-1100 cm⁻¹ . researchgate.net Its exact position can be influenced by hydrogen bonding and the nature of the counter-ion (potassium).

P-O-C Stretching: The stretching vibrations of the phosphate ester linkage (P-O-C) result in strong bands, often appearing as asymmetric and symmetric stretches. These are typically observed in the region of 1100-950 cm⁻¹ . irdg.org

C-H Stretching: The numerous C-H bonds of the long pentadecyl alkyl chain produce strong absorption bands in the 3000-2850 cm⁻¹ region. These typically appear as sharp peaks corresponding to the asymmetric and symmetric stretching of CH₂ and CH₃ groups.

C-H Bending: The corresponding bending (scissoring and rocking) vibrations of the methylene groups in the alkyl chain appear in the 1470-1350 cm⁻¹ region.

The combination of these characteristic bands provides a spectroscopic fingerprint for the molecule, useful for identity confirmation and quality control. rsc.orgnih.gov

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 3000 - 2850 | Strong |

| C-H Bending (Alkyl) | 1470 - 1350 | Medium |

| P=O Stretching (Phosphoryl) | 1250 - 1100 | Very Strong |

| P-O-C Stretching (Ester) | 1100 - 950 | Strong |

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely utilized technique for determining the concentration of phosphate-containing compounds in various matrices. The underlying principle involves the formation of a colored complex that absorbs light in the ultraviolet-visible range. For the analysis of phosphates, a common method involves their reaction with a molybdate (B1676688) reagent to form a phosphomolybdate complex. This complex can then be reduced by an agent like ascorbic acid to produce a distinct blue-colored species, known as molybdenum blue, which exhibits strong absorbance at a specific wavelength. researchgate.net

The concentration of this compound can be determined by measuring the absorbance of this blue complex and comparing it to a calibration curve constructed from standards of known concentrations. researchgate.net The absorbance is directly proportional to the concentration of the phosphate in the sample, following the Beer-Lambert law. This method has been successfully applied to determine phosphorus content in various samples, including almond milk. researchgate.net The typical wavelength for measuring the absorbance of the molybdenum blue complex is around 823 nm. researchgate.net

A study on the determination of phosphate in pork utilized a similar principle, where the samples were first digested using UV light and then reacted with a chromogenic reagent to form a blue complex. The analysis was performed using digital image colorimetry and compared with UV-visible spectrophotometry, showing a linear range of 0.10–0.50 mg L-1 and good recovery rates. tci-thaijo.org

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance | ~823 nm | researchgate.net |

| Complexing Reagent | Molybdate | researchgate.net |

| Reducing Agent | Ascorbic Acid | researchgate.net |

| Color of Complex | Blue | researchgate.nettci-thaijo.org |

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of analytes. It is particularly valuable for the confirmation of the chemical structure of compounds like this compound and for detecting them at trace levels in various environmental and biological matrices.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules, including salts like this compound. nih.gov In ESI-MS, the analyte is introduced into the mass spectrometer in a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass analyzer. nih.gov

ESI-MS is particularly useful for confirming the molecular weight of this compound (C15H31K2O4P), which is 384.57 g/mol . The technique typically produces multiply charged ions, which can help in the structural elucidation of the molecule. nih.gov The pH of the solution can significantly influence the speciation of phosphate compounds in ESI-MS analysis. researchgate.netresearchgate.net For instance, in negative ion mode, deprotonation is the common charging mechanism. nih.gov The use of supercharging reagents can enhance the signal intensity and the generation of higher charge-state ions, thereby improving the detection limits. gre.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself is non-volatile, its presence in environmental samples can be traced by analyzing its degradation products or by converting it into a more volatile derivative. GC-MS is widely used for the determination of organophosphate esters in various matrices like water, air, and dust. sci-hub.senih.govsci-hub.sechromatographyonline.com

For environmental tracing, samples are typically prepared using extraction methods such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organophosphate compounds. nih.govnih.gov The extracted analytes are then injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification. sci-hub.senih.gov The use of programmed temperature vaporization (PTV) inlets can allow for the injection of larger sample volumes, thereby lowering the limit of detection. sci-hub.sesci-hub.se

Quantitative Determination and Method Validation Protocols

For any analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. This involves assessing several key performance characteristics. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). For many analytical methods, an RSD of less than 20% is considered acceptable, with some methods achieving much lower values. sci-hub.se For example, a study on organophosphorus pesticides reported high precision with RSD values below 10%. chromatographyonline.com

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. nih.govresearchgate.net It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries are typically expected to be within a certain range, for instance, 70-120%. sci-hub.se A study on per- and polyfluoroalkyl substances (PFAS) reported high recovery rates above 80%. nih.gov

Reproducibility assesses the precision of the method when it is performed by different analysts, in different laboratories, or with different equipment. This ensures the method is robust and transferable. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Precision (RSD) | < 20% |

| Accuracy (Recovery) | 70-120% |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.neteuropa.eu It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the blank. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.neteuropa.eu The LOQ is typically estimated as a signal-to-noise ratio of 10:1 or as a multiple of the LOD. researchgate.net

The determination of LOD and LOQ is crucial for methods intended for trace analysis. For example, a method for the determination of losartan (B1675146) potassium reported an LOD of 0.036 µg/mL and an LOQ of 0.110 µg/mL. walshmedicalmedia.com Another study on phosphate determination found an LOD of 0.09 mg L-1 and an LOQ of 0.30 mg L-1. tci-thaijo.org

| Parameter | Definition | Typical Signal-to-Noise Ratio |

| LOD | Lowest detectable concentration | 3:1 |

| LOQ | Lowest quantifiable concentration | 10:1 |

Matrix Effects and Sample Pre-treatment Optimization

The accurate quantification of this compound is often complicated by the presence of matrix effects, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). Matrix effects arise from the co-elution of other components in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. The optimization of sample pre-treatment is therefore a critical step to mitigate these effects and ensure the reliability of the analytical data.

Understanding and Mitigating Matrix Effects

Matrix effects are a significant challenge in the analysis of organophosphorus compounds, including alkyl phosphates. These effects can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method. The nature and extent of matrix effects are highly dependent on the sample matrix, the analyte, and the specific LC-MS conditions.

Strategies to overcome matrix effects can be broadly categorized into three areas:

Sample Pre-treatment: The primary goal is to remove interfering matrix components before analysis.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences.

Detection and Calibration Strategies: Employing methods that compensate for matrix effects.

Sample Pre-treatment Techniques

A variety of sample preparation techniques can be employed to minimize matrix interference in the analysis of alkyl phosphates. The choice of method depends on the complexity of the matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases. For polar compounds like this compound, a polar extraction solvent would be required.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. It utilizes a solid sorbent to selectively retain the analyte or the interfering components. For alkyl phosphates, reversed-phase (e.g., C18) or ion-exchange sorbents can be effective.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. It has been shown to be effective in the extraction of pesticides from herbal-based products, which can have complex matrices. analchemres.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for pesticide residue analysis in food, the principles of QuEChERS, involving salting-out extraction and dispersive SPE for clean-up, can be adapted for the analysis of alkyl phosphates in various matrices.

Research Findings on Matrix Effect Mitigation for Similar Compounds

While specific research on this compound is limited, studies on other organophosphorus compounds provide valuable insights into potential matrix effects and pre-treatment strategies. For instance, in the analysis of pesticide residues in herbal-based potions using gas chromatography-mass spectrometry (GC-MS), significant matrix-induced signal enhancement was observed for many pesticides in one of the matrices. analchemres.org To counteract this, the use of matrix-matched standard solutions for calibration was recommended. analchemres.org

In the context of LC-MS/MS analysis of organophosphorus acids, derivatization has been explored to enhance sensitivity and overcome matrix interferences. However, the efficiency of the derivatization reaction itself can be influenced by the matrix.

The following table summarizes common sample pre-treatment techniques and their applicability to the analysis of alkyl phosphates in complex matrices.

| Pre-treatment Technique | Principle | Applicability for Alkyl Phosphates | Potential for Matrix Effect Reduction |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Applicable, but may have lower selectivity. | Moderate |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid phase. | Highly applicable with various sorbent choices (e.g., C18, ion-exchange). | High |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-extraction technique with high enrichment. | Potentially applicable, offering high recovery and pre-concentration. | High |

| QuEChERS | Salting-out extraction followed by dispersive SPE clean-up. | Adaptable for complex matrices, providing effective clean-up. | High |

Optimization of Sample Pre-treatment

The optimization of a sample pre-treatment protocol is a multi-step process that involves:

Selection of the appropriate extraction technique: Based on the properties of this compound and the sample matrix.

Optimization of extraction parameters: This includes the choice of solvent, pH, temperature, and extraction time.

Selection of a clean-up strategy: To remove co-extracted matrix components. This may involve the use of different SPE sorbents or wash steps.

Validation of the method: To ensure that the chosen pre-treatment effectively minimizes matrix effects and provides accurate and reproducible results. This often involves spiking experiments and the use of matrix-matched calibrants or isotopically labeled internal standards.

Given the lack of specific published methods for this compound, a systematic method development approach would be necessary. This would likely involve screening various SPE sorbents and elution solvents to achieve the best recovery and matrix effect reduction. The use of a post-column infusion experiment can be a valuable tool to qualitatively assess the regions of the chromatogram where ion suppression or enhancement occurs, guiding the optimization of the chromatographic separation. nih.govnih.gov

Mechanistic Studies of Dipotassium Pentadecyl Phosphate in Biochemical and Industrial Systems Excluding Clinical

Biochemical Pathway Modulation

The phosphate (B84403) moiety is central to the biochemical activity of phosphorylated molecules, playing a crucial role in molecular recognition, signal transduction, and energy metabolism. researchgate.netnih.gov

The phosphate group is a key recognition element for many enzymes. acs.org In enzymes such as alkaline phosphatases, the active site is specifically designed to bind the phosphate group of a substrate. nih.gov During catalysis, a serine residue in the enzyme's active site becomes transiently phosphorylated. nih.gov The subsequent hydrolysis of this phosphoenzyme intermediate is often the rate-limiting step in the reaction. nih.gov

For dipotassium (B57713) pentadecyl phosphate, the dianionic phosphate headgroup is the primary site of interaction with enzymes like phosphatases. The binding of the phosphate into the active site can induce small conformational changes in the enzyme, which are necessary for catalysis. nih.gov The long pentadecyl alkyl chain, being hydrophobic, would likely interact with non-polar regions on the enzyme surface or embed within nearby lipid structures, potentially influencing the orientation and accessibility of the phosphate headgroup to the enzyme's active site.

Studies on other long-chain polyphosphates have shown they can modulate cellular signaling pathways, such as downregulating type I interferon signaling. nih.gov This suggests that long-chain alkyl phosphates could act as modulators of enzymatic pathways, although the precise mechanism for the pentadecyl variant requires specific investigation.

Phosphate groups are fundamental to cellular energy transfer, most famously in the form of adenosine (B11128) triphosphate (ATP). The high-energy bonds between phosphate groups in ATP store chemical energy that, when released through hydrolysis, powers numerous cellular processes. nih.govlibretexts.orginnospec.com The pentose (B10789219) phosphate pathway (PPP) is another critical metabolic route that generates NADPH and precursors for nucleotide synthesis from glucose 6-phosphate. sci-hub.senih.govnih.gov

While dipotassium pentadecyl phosphate is not a direct energy currency molecule like ATP, its phosphate group is a key player in signaling. In non-human systems, such as plants, long-chain base phosphates (a related class of signaling lipids) have been shown to modulate pollen tube growth by triggering a significant influx of calcium ions (Ca²⁺) into the cell. nih.gov This process is mediated by G proteins and involves the activation of hyperpolarization-activated Ca²⁺ channels in the plasma membrane. nih.gov

It is plausible that this compound could participate in similar signaling cascades. Its long alkyl chain would facilitate its insertion into the cell membrane, positioning the phosphate headgroup at the membrane-cytosol interface where it can interact with signaling proteins and potentially modulate ion channel activity. nih.govfrontiersin.org

Intermolecular Interactions and Complex Formation

The dual chemical nature of this compound—a charged, polar headgroup and a non-polar, hydrocarbon tail—governs its interactions with other molecules and its self-assembly in solution.

As an amphiphilic molecule, this compound readily interacts with and integrates into lipid bilayers, which form the basic structure of biological membranes. libretexts.org The hydrophobic pentadecyl tail inserts into the non-polar core of the membrane, aligning with the fatty acid chains of phospholipids (B1166683), while the hydrophilic dipotassium phosphate headgroup remains at the aqueous interface, interacting with the polar heads of phospholipids and surrounding water molecules. libretexts.orgresearchgate.net

The length of the alkyl chain is a critical determinant of the stability and nature of this interaction. Longer alkyl chains generally lead to stronger van der Waals forces between the chains, resulting in more ordered and stable packing within the membrane. researchgate.netnih.gov Studies on various long-chain phospholipids have demonstrated that a minimum chain length is often required for stable anchoring within a lipid membrane. nih.gov The C15 chain of this compound is substantial and would be expected to provide stable integration into a lipid bilayer.

| Alkyl Chain Property | Effect on Membrane/Nanoparticle Interaction | Reference |

|---|---|---|

| Increasing Chain Length (e.g., C12 to C18) | Increases the order and packing density of self-assembled monolayers. | researchgate.net |

| Increasing Chain Length | Leads to greater stability of lipid nanoparticles. | nih.gov |

| Longer Chains (e.g., C18-C20) | Provide inherently stable anchoring in liposomal membranes compared to shorter chains (e.g., C16). | nih.gov |

| Long-chain saturated fatty acids | Increase the gel-to-fluid phase transition temperature, indicating greater membrane order. | frontiersin.org |

Phosphate compounds are known to act as chelating agents, binding to multivalent metal cations. This property is particularly pronounced in polyphosphates, which can sequester ions like Ca²⁺. halox.com This chelating ability contributes to their function as dispersing agents by interacting with cations present on the surface of particles. halox.com this compound, with its accessible phosphate group, would be expected to exhibit similar chelating properties in aqueous solutions, binding with metal ions and influencing the ionic environment.

The amphiphilic nature of long-chain alkyl phosphates makes them effective surfactants, capable of acting as both dispersing and emulsifying agents. innospec.comresearchgate.net They function by reducing the interfacial tension between two immiscible phases, such as oil and water.

In an oil-in-water emulsion, the hydrophobic alkyl tails of the phosphate molecules adsorb onto the surface of the oil droplets, while the hydrophilic phosphate headgroups extend into the surrounding water phase. google.comosu.edu This creates a stabilized interface that prevents the oil droplets from coalescing. The effectiveness of an alkyl phosphate as an emulsifier or dispersant is influenced by the length of its alkyl chain and the ratio of mono- to di-alkyl phosphate esters in a mixture. innospec.comresearchgate.net Longer alkyl chains generally provide better emulsifying capabilities. researchgate.net

| Compound/Mixture Type | Application/Function | Reference |

|---|---|---|

| Dipotassium hexadecyl phosphate | Used as an emulsifier in cosmetic creams and lotions to stabilize oil and water phases. | |

| Mixtures of mono- and di-alkyl phosphates | Used as emulsifiers in skincare compositions and can form either oil-in-water or water-in-oil emulsions depending on formulation. | google.com |

| Long-chain phosphates (e.g., tripolyphosphates) | Act as stabilizers in meat emulsions by increasing ionic strength and protein extraction. | osu.edu |

| Phosphate ester dispersants | Used to disperse particulate solids (pigments) in liquid media like paints and inks. | google.com |

Non-Clinical Roles in Osmoregulation and Ion Balance

In biological systems, the regulation of cell volume and ion gradients across membranes is critical. While surfactants, due to their ability to interact with lipid bilayers, can influence membrane permeability and ion transport, no specific studies have detailed such effects for this compound. The potential for the pentadecyl phosphate anion to insert its long alkyl chain into lipid membranes while the charged phosphate head group remains in the aqueous phase could theoretically disrupt membrane integrity and associated transport proteins. However, without empirical evidence, this remains a hypothesis.

The broader class of organophosphate esters has been studied for their interactions with biological systems, with some showing the ability to cross cell membranes and interact with intracellular components. mdpi.com The binding affinity of such compounds often increases with the length of the alkyl chain, suggesting that the pentadecyl group would facilitate interaction with hydrophobic domains of proteins and lipids. mdpi.com

Influence on Protein Stability and Micellar Structures (e.g., Dairy Systems Research)

While direct studies on this compound in dairy systems are not available, research on the closely related dipotassium phosphate (DKP) provides a framework for understanding how the phosphate moiety might behave. In dairy products, phosphates are known to interact with casein micelles, which are complex colloidal aggregates of casein proteins and calcium phosphate. researchgate.net

The addition of DKP to milk protein beverages has been shown to cause the dissociation of αs-, β-, and κ-casein from the casein micelles. This action increases the concentration of soluble protein, phosphorus, and calcium in the serum phase. researchgate.net The mechanism is believed to involve the sequestration of calcium ions by the phosphate, which disrupts the colloidal calcium phosphate that helps to hold the casein micelle together. This leads to a partial disintegration of the micelle and the release of individual casein molecules.

Given its structure, this compound would be expected to exhibit a more complex behavior. The phosphate head could engage in similar ion-binding activities as DKP, influencing mineral equilibrium and casein micelle integrity. Concurrently, the long pentadecyl tail would introduce surfactant properties, enabling the molecule to interact with the hydrophobic regions of the milk proteins. This dual functionality could make it a potent emulsifier, stabilizing the interface between fat globules and the aqueous phase in dairy products. The emulsifying properties of milk proteins themselves are a subject of extensive research, with their ability to adsorb at oil-water interfaces being crucial for the stability of many dairy products. nih.govresearchgate.net The introduction of a surfactant like this compound could significantly alter these properties.

Long-chain alkyl phosphates are known to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net The CMC and the surface tension at the CMC are influenced by the length of the alkyl chain. researchgate.net It is plausible that this compound would form micelles that could encapsulate other lipophilic molecules or interact with the fat globules in dairy systems, further contributing to emulsion stability.

The table below, derived from research on the analogous compound dipotassium phosphate (DKP), illustrates the potential effects on mineral and protein distribution in milk protein concentrate (MPC) and micellar casein concentrate (MCC) beverages. This data highlights the type of changes that might be investigated for this compound.

| Treatment | Supernatant Protein ( g/100g ) | Supernatant Calcium (mg/kg) | Supernatant Phosphorus (mg/kg) |

| MPC without DKP | 0.5 | 300 | 400 |

| MPC with 0.15% DKP | 1.5 | 600 | 800 |

| MCC without DKP | 0.6 | 350 | 450 |

| MCC with 0.15% DKP | 2.0 | 800 | 1000 |

| This table presents illustrative data based on studies of Dipotassium Phosphate (DKP) to indicate potential areas of investigation for this compound. |

Applications of Dipotassium Pentadecyl Phosphate in Specialized Research and Industrial Contexts Excluding Clinical

Role as a Surfactant and Emulsifier in Material Science Research

Long-chain alkyl phosphate (B84403) esters like dipotassium (B57713) pentadecyl phosphate are recognized for their role as anionic surfactants. innospec.comethox.com Their amphiphilic nature allows them to be effective in reducing surface and interfacial tension, making them valuable in the formulation of complex fluid systems.

In material science, the stability of colloidal dispersions is crucial for the synthesis and application of various materials. Alkyl phosphates are utilized in the preparation of such systems. For instance, the synthesis of potassium dihydrogen phosphate (KDP) nanocrystals has been carried out in micellar solutions of block copolymers, where the phosphate ions are bound within the micelle core. ethox.com This demonstrates the principle of using phosphate-based compounds to create organized nanoscale environments.

Long-chain alkyl phosphates can be instrumental in forming stable emulsions, which are a type of colloidal system. They are particularly effective as emulsifiers for oil-in-water (O/W) emulsions in various formulations. google.comgoogle.com The pentadecyl chain of dipotassium pentadecyl phosphate would provide a strong anchor in the oil phase, while the polar phosphate group interacts with the aqueous phase, stabilizing the interface between the two immiscible liquids. The general structure of alkyl phosphates allows them to be tailored for specific applications, with the balance between the mono- and di-ester forms influencing their emulsifying capabilities. innospec.com

Table 1: General Composition of Commercial Alkyl Phosphate Esters

| Component | Typical Weight Percentage |

|---|---|

| Monoester | 50 - 65% |

| Diester | 30 - 45% |

| Residual Non-ionic | 3 - 10% |

| Phosphoric Acid | < 1% |

This table represents a typical composition of phosphate esters produced via certain phosphorylation routes. The exact ratio can be manipulated during synthesis to achieve desired properties. lankem.com

The ability of surfactants to modify surfaces and reduce interfacial tension is fundamental to many material science applications. Alkyl phosphates are known to be effective in this regard. google.comguidechem.com By adsorbing at the interface between two phases, such as liquid-liquid or solid-liquid, they lower the energetic barrier between them.

Research on enhanced oil recovery (EOR) has demonstrated that modifying the surface of nanoparticles with surfactants can significantly decrease interfacial tension and alter the wettability of reservoir rocks. google.comguidechem.com While these studies may not specifically name this compound, the principles are directly applicable. The long pentadecyl chain would contribute to a significant reduction in interfacial tension between oil and water phases. This property is also crucial in the dispersion of pigments in coatings and inks, where the surfactant ensures that the pigment particles are properly wetted and evenly distributed throughout the medium. shreechem.in

Application in Industrial Chemical Processes

The utility of long-chain alkyl phosphate esters extends to various industrial processes, where they serve multiple functions, from controlling pH to acting as cleaning agents.

Phosphate salts are widely recognized for their buffering capacity. interchim.frnih.govresearchgate.net Dipotassium phosphate, a related compound, is a common component of buffer solutions used to maintain a stable pH. interchim.frnih.gov this compound, being a salt of a weak acid (pentadecyl phosphoric acid) and a strong base (potassium hydroxide), would also exhibit buffering properties in solution.

Alkyl phosphate esters are a versatile class of surfactants used in detergent and cleaning formulations. lankem.comgoogle.com They contribute to detergency, emulsification, and wetting. lankem.com Their stability in a wide pH range makes them suitable for use in both acidic and highly alkaline cleaning products.

In liquid detergent compositions, alkyl phosphate esters can act as hydrotropes, which are compounds that enhance the solubility of other surfactants in the formulation. google.com This is particularly useful in creating concentrated detergents. The pentadecyl chain of this compound would provide the necessary lipophilicity to help solubilize oily and greasy soils, while the phosphate group aids in their dispersion in the wash water. The general properties of alkyl phosphate esters in cleaning formulations are summarized in the table below.

Table 2: Functional Properties of Alkyl Phosphate Esters in Cleaning Formulations

| Property | Description |

|---|---|

| Detergency | Effectively removes soil and stains. lankem.com |

| Emulsification | Stabilizes the suspension of oily and greasy dirt in water. |

| Wetting | Lowers the surface tension of water, allowing it to penetrate fabrics and surfaces. |

| Solubilizing | Acts as a hydrotrope to increase the solubility of other components. google.com |

| Alkali Stability | Remains effective in high pH formulations. |

Utilization in Agricultural Research

This compound, with its unique structure combining essential nutrients with a long hydrocarbon chain, presents several areas for investigation in agricultural science. Its potential lies in serving as a dual nutrient source and possibly influencing plant physiological responses and nutrient delivery mechanisms.

This compound is a chemical compound that can theoretically supply both potassium (K) and phosphorus (P), two of the three primary macronutrients essential for plant growth. In plant nutrition, phosphorus is a vital component of adenosine (B11128) triphosphate (ATP), the molecule that drives most biochemical processes, and is also integral to DNA and RNA. researchgate.net Potassium is involved in numerous functions, including the regulation of nutrient and water movement throughout the plant. yara.co.uk

The compound's utility as a fertilizer stems from its dissociation in a medium to release potassium ions (K⁺) and phosphate ions (in the form of orthophosphate after potential hydrolysis of the ester bond), which are the forms absorbed by plants. ksu.edu Research has shown that applying phosphate and potassium can lead to significant yield resilience. yara.co.uk

In soil science, the application of phosphate fertilizers is crucial for crop yield, as many soils are deficient in this nutrient. nih.gov The availability of phosphorus from fertilizers is complex and depends on soil pH and mineral content. ksu.edu While common fertilizers like Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP) are widely used, the unique structure of this compound, featuring a 15-carbon alkyl chain, could influence its solubility, persistence, and interaction with soil colloids and microorganisms differently than purely inorganic phosphate salts. fertilizercanada.ca